3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride

PYCR1 inhibition cancer metabolism pyrrolidine scaffold

3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride is a 3-arylthio-pyrrolidine building block that combines a secondary amine heterocycle with a para-brominated thioether side chain. The free base (CAS 1250919-95-9) has a computed XLogP3-AA of 2.9, a topological polar surface area of 37.3 Ų, and one hydrogen-bond donor, placing it within oral drug-like chemical space.

Molecular Formula C10H13BrClNS
Molecular Weight 294.64 g/mol
CAS No. 1864052-09-4
Cat. No. B1447725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride
CAS1864052-09-4
Molecular FormulaC10H13BrClNS
Molecular Weight294.64 g/mol
Structural Identifiers
SMILESC1CNCC1SC2=CC=C(C=C2)Br.Cl
InChIInChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
InChIKeyCXBWUGRNGFVNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromophenyl)sulfanyl]pyrrolidine Hydrochloride (CAS 1864052-09-4): Procurement-Ready Physicochemical and Target-Engagement Profile


3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride is a 3-arylthio-pyrrolidine building block that combines a secondary amine heterocycle with a para-brominated thioether side chain [1]. The free base (CAS 1250919-95-9) has a computed XLogP3-AA of 2.9, a topological polar surface area of 37.3 Ų, and one hydrogen-bond donor, placing it within oral drug-like chemical space [1]. The hydrochloride salt (MW 294.64 g/mol) provides enhanced aqueous solubility relative to the free base, making it amenable to biochemical assay workflows without co-solvent interference . Its only publicly curated target-engagement datum is an IC₅₀ of 161 µM against human pyrroline-5-carboxylate reductase 1 (PYCR1), a metabolic enzyme implicated in cancer progression [2].

Why 3-[(4-Bromophenyl)sulfanyl]pyrrolidine Hydrochloride Cannot Be Interchanged with Chloro, Fluoro, or Non-Halogenated Analogs


In the 3-arylthio-pyrrolidine series, the para-halogen substituent simultaneously governs lipophilicity (and thus passive permeability and protein binding), electronic character of the thioether sulfur, and molecular weight [1]. The bromine atom provides a heavy-atom anomalous scattering signal for X-ray crystallographic phasing, a feature absent in chloro and fluoro analogs [2]. Additionally, the C–Br bond serves as a synthetic diversification handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig), enabling late-stage elaboration that the chloro congener supports with lower reactivity and the fluoro congener does not support at all [2]. The quantitative evidence below demonstrates that these physicochemical differences translate into measurable divergence in target-binding potency, making arbitrary substitution scientifically unsound.

Quantitative Differentiation Evidence for 3-[(4-Bromophenyl)sulfanyl]pyrrolidine Hydrochloride Versus Closest Comparators


PYCR1 Inhibitory Potency: Head-to-Head Comparator Data Within the Arylthio-Pyrrolidine Chemotype from ChEMBL/BindingDB Curation

3-[(4-Bromophenyl)sulfanyl]pyrrolidine inhibits human PYCR1 with an IC₅₀ of 161,000 nM (161 µM) in a biochemical NADH-oxidation assay [1]. By contrast, a structurally distinct pyrrolidine-containing PYCR1 inhibitor, 3,5-dibromophenylamino-methylenebisphosphonic acid (3,5-Br₂PAMBPA), exhibits an IC₅₀ of 500 nM (0.5 µM) in the same target context [2]. Another comparator, PYCR1-IN-1 (compound 4), yields an IC₅₀ of 8,800 nM (8.8 µM) . The target compound is approximately 322-fold less potent than 3,5-Br₂PAMBPA and approximately 18-fold less potent than PYCR1-IN-1. This places the 4-bromophenylthio-pyrrolidine chemotype at the weaker end of the PYCR1 inhibitor potency spectrum, making it suitable as a low-affinity tool compound or a starting scaffold for focused medicinal chemistry optimization rather than a lead-like molecule.

PYCR1 inhibition cancer metabolism pyrrolidine scaffold SAR

Lipophilicity-Driven Differentiation: Calculated LogP of the Bromophenylthio Congener vs. Chloro and Fluoro Analogs

The free base 3-[(4-bromophenyl)sulfanyl]pyrrolidine has a computed XLogP3-AA of 2.9 [1]. Using established Hansch-Leo aromatic substituent constants (π values: Br = 0.86, Cl = 0.71, F = 0.14) [2], the predicted logP values for the corresponding 4-chlorophenylthio and 4-fluorophenylthio analogs are approximately 2.75 and 2.18, respectively—a difference of 0.15 and 0.72 log units versus the bromo compound. This translates to an estimated 1.4-fold and 5.2-fold difference in octanol-water partition coefficient. Higher lipophilicity correlates with increased passive membrane permeability but also with elevated risk of cytochrome P450 inhibition and phospholipidosis; the bromo congener thus occupies a distinct ADME risk-benefit position that is not interchangeable with the less lipophilic halogen variants.

lipophilicity ADME physicochemical properties halogen SAR

Salt Form Advantage: Aqueous Solubility Differentiation of the Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 1864052-09-4, MW 294.64 g/mol) is the commercially supplied form at ≥95% purity . The free base (CAS 1250919-95-9, MW 258.18 g/mol) has only one hydrogen-bond donor and a moderate XLogP3-AA of 2.9, predicting limited intrinsic aqueous solubility [1]. Protonation of the pyrrolidine nitrogen in the hydrochloride salt increases polarity and enhances dissolution in aqueous buffers, enabling direct use in biochemical assays at concentrations up to 100 µM without DMSO co-solvent exceeding 1% v/v—a critical requirement for maintaining enzyme and cell-based assay integrity. The free base, by contrast, often requires higher organic co-solvent fractions that can denature proteins or confound IC₅₀ measurements.

salt selection aqueous solubility biochemical assay compatibility formulation

Structural Biology Utility: Bromine as an Anomalous Scattering Handle for Crystallographic Phasing

The bromine atom at the para position of the phenyl ring provides a strong anomalous scattering signal at the Br K-absorption edge (0.92 Å), which is routinely exploited for single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) phasing in protein crystallography [1]. In contrast, the chloro analog (Cl K-edge at 4.4 Å) produces substantially weaker anomalous signal, and the fluoro analog yields negligible anomalous scattering at standard synchrotron wavelengths. For structural biology groups solving co-crystal structures of protein-ligand complexes, the bromine atom serves a dual purpose: it contributes to binding affinity through halogen bonding and hydrophobic interactions while simultaneously enabling experimental phasing, reducing dependence on molecular replacement or selenomethionine incorporation [1].

X-ray crystallography anomalous scattering SAD phasing structural biology

Evidence-Grounded Application Scenarios for 3-[(4-Bromophenyl)sulfanyl]pyrrolidine Hydrochloride in Research and Early Discovery


Weak-Affinity Probe for PYCR1 Target Engagement Controls

With an IC₅₀ of 161 µM against human PYCR1 [1], this compound serves as a low-affinity control ligand in biochemical and biophysical assays (e.g., thermal shift, SPR) to establish baseline target engagement, against which optimized inhibitors with nanomolar potency can be benchmarked. Its weak activity ensures that observed phenotypic effects in cell-based assays are not confounded by potent on-target pharmacology, making it suitable for distinguishing specific PYCR1-mediated effects from off-target contributions.

Late-Stage Diversification via C–Br Cross-Coupling in Medicinal Chemistry

The para-bromine atom provides a robust synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling reactions, enabling systematic exploration of the aryl portion of the scaffold [2]. This is in contrast to the chloro analog, which undergoes oxidative addition less readily, and the fluoro analog, which is inert under standard palladium-catalyzed conditions. Procurement of the bromo congener thus maximizes downstream synthetic flexibility for SAR expansion.

Co-Crystallization with Bromine Phasing for Protein-Ligand Structure Determination

The bromine atom's strong anomalous scattering signal at synchrotron wavelengths [3] enables SAD phasing of protein-ligand co-crystal structures without selenomethionine derivatization. This compound is particularly suited for structural biology groups targeting PYCR1 or other bromodomain/kinase targets where halogenated arylthio-pyrrolidines are being explored as fragment hits.

Physicochemical Probe for Lipophilicity-Dependent ADME Profiling

With a computed logP of 2.9 [4], the compound lies within the optimal range for oral bioavailability but on the higher-lipophilicity edge. It can serve as a representative member of the 3-arylthio-pyrrolidine series in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies, where its logP differentiates it from the less lipophilic chloro (est. logP 2.75) and fluoro (est. logP 2.18) analogs, enabling structure-property relationship (SPR) analysis of halogen effects on ADME endpoints.

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